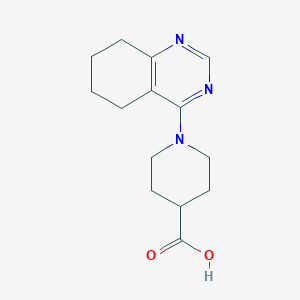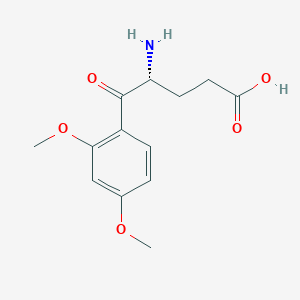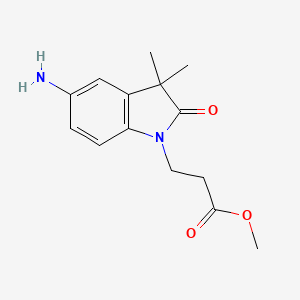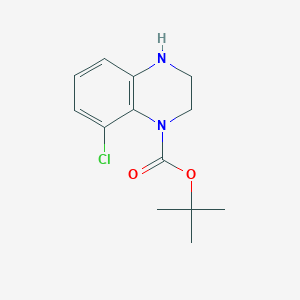
Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate is an organic compound with the molecular formula C11H12ClNO4. This compound is characterized by the presence of a chloro group, a methoxy group, and an N-methylacetamido group attached to a benzoate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate typically involves multiple steps:
Nitration: The starting material, methyl 5-chloro-2-methoxybenzoate, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The amino group is acetylated using acetic anhydride to form the N-methylacetamido group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Methyl 5-chloro-2-methoxy-3-carboxybenzoate.
Reduction: Methyl 2-methoxy-3-(N-methylacetamido)benzoate.
Substitution: Methyl 5-azido-2-methoxy-3-(N-methylacetamido)benzoate.
Applications De Recherche Scientifique
Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the N-methylacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 5-chloro-2-methoxybenzoate
- Methyl 5-chloro-2-methoxy-3-nitrobenzoate
- Methyl 5-chloro-2-methoxy-3-amino benzoate
Comparison: Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate is unique due to the presence of the N-methylacetamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
177212-83-8 |
|---|---|
Formule moléculaire |
C12H14ClNO4 |
Poids moléculaire |
271.69 g/mol |
Nom IUPAC |
methyl 3-[acetyl(methyl)amino]-5-chloro-2-methoxybenzoate |
InChI |
InChI=1S/C12H14ClNO4/c1-7(15)14(2)10-6-8(13)5-9(11(10)17-3)12(16)18-4/h5-6H,1-4H3 |
Clé InChI |
NAJSUUJDHUKDJR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=CC(=CC(=C1OC)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)


![(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid](/img/structure/B11853045.png)



![1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11853074.png)


![9-phenylfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11853103.png)



